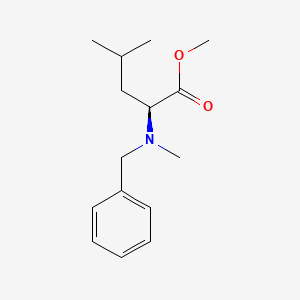

Methyl N-benzyl-N-methyl-L-leucinate

Description

Contextualizing N-Methylated Amino Acid Esters in Organic Synthesis

N-methylated amino acid esters are a significant class of compounds in organic synthesis, prized for their utility as intermediates. nih.gov The methylation of the amine group can enhance the stability and solubility of the molecule, which are critical factors in the formulation of drug delivery systems. chemimpex.com Furthermore, N-alkylation is a common motif in nonribosomal peptide synthesis. monash.edu The esterification of the carboxylic acid, in this case with a methyl group, serves to protect this reactive site during chemical transformations. nih.gov This protection strategy is crucial in multi-step syntheses, preventing unwanted side reactions.

The synthesis of N-alkylated-α-amino methyl esters can be achieved through various methods, including reductive alkylation. chimia.ch This procedure allows for the introduction of a wide range of functional groups, contributing to the diversity of chemical libraries used in drug discovery. chimia.ch

Significance of Methyl N-benzyl-N-methyl-L-leucinate as a Chiral Building Block

The inherent chirality of this compound, derived from the L-leucine backbone, makes it a valuable chiral building block in asymmetric synthesis. google.comenamine.net Chiral building blocks are essential for the stereoselective preparation of complex molecules, particularly in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its pharmacological activity. google.comenamine.net The use of such enantiopure reactants is a key strategy in modern asymmetric synthesis. google.com

The structural rigidity and defined stereochemistry of this compound allow for precise control over the three-dimensional arrangement of atoms in the target molecule. This is of paramount importance in the synthesis of bioactive compounds and supramolecular assemblies. google.com The benzyl (B1604629) group on the nitrogen atom can also influence the stereochemical outcome of reactions by providing steric hindrance.

Evolution of Research Themes Pertaining to Modified L-Leucine Derivatives

Research into modified L-leucine derivatives has been driven by their potential applications in various fields, from peptide synthesis to materials science. nih.govontosight.ai L-leucine itself is a key regulator of muscle protein synthesis, and its derivatives are often explored for their potential to modulate this and other biological pathways. nih.gov

Modifications to the L-leucine structure, such as the addition of D-leucine residues to peptides, have been shown to enhance bioactivity, including antibacterial and anticancer properties. nih.gov The esterification of L-leucine, for instance to Methyl L-leucinate or Benzyl L-leucinate, creates versatile intermediates for the synthesis of peptides and other pharmacologically active compounds. ontosight.aiontosight.ai The study of dileucine, a peptide of two leucine (B10760876) molecules, has revealed that it can boost the metabolic processes driving muscle growth more effectively than free leucine. illinois.edu These findings underscore the significant impact that modifications to the basic L-leucine structure can have on its chemical and biological properties, driving continued research in this area.

Interactive Data Tables

Below are tables summarizing key information on related compounds, providing context for the properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 42807-66-9 |

| Purity | ≥ 99% (HPLC) |

| Molecular Formula | C14H21NO2·C7H8O3S |

| Molecular Weight | 407.52 |

| Melting Point | 111 - 134 °C |

| Appearance | White powder |

| Optical Rotation | [a]D20 = 3 ± 2 º (C=2 in DMF) |

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Appearance | Colorless to yellowish liquid |

| Solubility | Soluble in organic solvents (ethanol, methanol (B129727), chloroform), less soluble in water |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-4-methylpentanoate |

InChI |

InChI=1S/C15H23NO2/c1-12(2)10-14(15(17)18-4)16(3)11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t14-/m0/s1 |

InChI Key |

RYSFWQGFBFJKFI-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)OC)N(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N Benzyl N Methyl L Leucinate and Analogues

Strategies for N-Alkylation and Esterification of Leucine (B10760876) Derivatives

The preparation of Methyl N-benzyl-N-methyl-L-leucinate involves a multi-step process starting from L-leucine. This typically includes the protection of the amino and carboxyl groups, followed by sequential N-alkylation. The order of these steps—protection, benzylation, methylation, and esterification—can be varied, and the choice of reagents and conditions is crucial to avoid side reactions and racemization.

N-benzylation serves as a common strategy for protecting the amino group of amino acids during synthesis. The benzyl (B1604629) group is stable under various reaction conditions but can be removed later through methods like catalytic hydrogenation.

Direct N-alkylation of unprotected amino acid esters with alcohols, including benzyl alcohol, represents a modern approach. rug.nl This method often utilizes a ruthenium catalyst and can achieve good to excellent yields while preserving the stereochemical integrity of the amino acid. rug.nl However, traditional methods often involve the reaction of an amino acid ester with a benzyl halide. A challenge in direct alkylation is the potential for polyalkylation. researchgate.net To achieve selective mono-benzylation, careful control of stoichiometry and reaction conditions is necessary. One approach involves using N-unprotected amino acid esters as nucleophiles in reactions with benzyl alcohol derivatives, promoted by a ternary catalyst system. nih.gov

Alternative strategies for N-alkylation include reductive amination using an aldehyde or nucleophilic substitution with alkyl halides. rug.nl Reductive amination can be limited by aldehyde stability, while nucleophilic substitution may suffer from poor selectivity and the formation of stoichiometric salt by-products. rug.nl

| Method | Reagents | Key Features | Reference |

| Catalytic N-alkylation | Amino acid ester, Benzyl alcohol, Ru-catalyst | Good yields, High stereochemical retention, Avoids stoichiometric by-products | rug.nl |

| Ternary Catalyst System | N-unprotected amino acid ester, Benzyl alcohol derivative, Chiral aldehyde/Palladium/Lewis acid | Produces optically active α-benzyl amino acids in high yields and enantioselectivity | nih.gov |

| Reductive Amination | Amino acid, Benzaldehyde (B42025), Reducing agent | Limited by aldehyde availability and stability | rug.nl |

| Nucleophilic Substitution | Amino acid ester, Benzyl halide | Can result in poor selectivity and salt formation | rug.nlresearchgate.net |

Following N-benzylation, the secondary amine must be selectively methylated. Regioselective N-methylation of N-protected amino acids is a well-established but challenging transformation. A common method involves the use of a methylating agent like methyl iodide (MeI) in the presence of a base. For instance, BOC-protected valine has been selectively N-methylated with MeI and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). acs.orgbzchemicals.com The presence of a free carboxyl group can influence the reaction, with chelation to the sodium cation potentially protecting the carboxylate. acs.orgbzchemicals.com

Another approach utilizes diazomethane (B1218177) for the N-methylation of N-nosyl protected amino acid methyl esters, which can proceed in quantitative yields for amino acids like leucine, valine, and phenylalanine. monash.edu The N-nosyl group can later be removed under mild conditions. monash.edu Dimethyl carbonate (DMC) has also been developed as an efficient reagent for the N-methylation of various amino acids. researchgate.net

Enzymatic methods are also emerging for highly regioselective N-methylation. nih.gov Engineered and natural methyltransferases can perform challenging N-methylations on various heterocycles and could be applicable to complex amino acid derivatives. nih.gov

| Method | N-Protecting Group | Methylating Agent | Base/Solvent | Key Features | Reference |

| Base-Mediated Alkylation | Boc | Methyl Iodide (MeI) | NaH / THF | Selective methylation in the presence of a free carboxyl group | acs.orgbzchemicals.com |

| Diazomethane Methylation | N-Nosyl | Diazomethane | - | Quantitative yields for N-nosyl amino acid esters | monash.edu |

| Dimethyl Carbonate | Various | Dimethyl Carbonate (DMC) | Acid system | Efficient and novel method for N-methylation | researchgate.net |

The final step in the synthesis of the target compound is the esterification of the carboxylic acid to form the methyl ester. This can be performed at various stages of the synthesis, either on L-leucine itself or after N-alkylation.

A classic method is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like p-toluenesulfonic acid, often in a solvent that allows for the azeotropic removal of water. researchgate.net Another common method involves the use of methanol (B129727) and thionyl chloride, where the in-situ formation of an acid chloride facilitates esterification at mild temperatures. scirp.org

For N-protected amino acids, esterification can be achieved under mild conditions. One procedure uses N-hydroxysuccinimide esters of N-protected amino acids, which react with an alcohol in the presence of 4-(dimethylamino)pyridine (DMAP) to yield the corresponding ester. core.ac.uk This method is simple and proceeds at room temperature. core.ac.uk Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also widely used to promote the direct esterification of N-protected amino acids with alcohols. acs.orgprepchem.com

Microwave irradiation has been shown to accelerate the solvent-free esterification of L-leucine with alcohols, offering a more efficient alternative to conventional heating. scirp.org

| Method | Substrate | Reagents | Key Features | Reference |

| Fischer-Speier Esterification | Amino Acid | Methanol, p-toluenesulfonic acid | Classic method, often requires azeotropic water removal | researchgate.net |

| Thionyl Chloride | Amino Acid | Methanol, Thionyl Chloride | Proceeds smoothly at low temperatures | scirp.org |

| Activated Ester Method | N-Protected Amino Acid | N-hydroxysuccinimide ester, Methanol, DMAP | Mild conditions (room temp), simple procedure | core.ac.uk |

| Carbodiimide Coupling | N-Protected Amino Acid | Methanol, DCC | Widely used for direct esterification | acs.orgprepchem.com |

| Microwave Irradiation | L-Leucine | Methanol, Acid catalyst | Accelerated reaction rates compared to conventional heating | scirp.org |

Stereoselective Synthesis Approaches for Chiral Integrity

A paramount concern in the synthesis of amino acid derivatives is the preservation of the original stereocenter. For L-leucine, this means ensuring the final product, this compound, retains the (S)-configuration.

Racemization is a significant risk, particularly under harsh basic or acidic conditions or at elevated temperatures. The α-proton of amino acids is susceptible to deprotonation, especially when the carboxyl group is activated (e.g., as an activated ester or acid chloride), which can lead to a loss of stereochemical purity.

Esterification methods using carbodiimides in the presence of DMAP have been noted to potentially cause racemization, particularly for derivatives of aspartic and glutamic acid. acs.org Therefore, reaction conditions must be carefully optimized. Mild reaction conditions, such as those used in the DMAP-catalyzed esterification of N-hydroxysuccinimide esters, are generally preferred to minimize racemization. core.ac.uk

During N-alkylation, direct catalytic methods using alcohols have demonstrated high retention of stereochemistry. rug.nl For example, the direct N-alkylation of the pentyl ester of leucine with 4-methylbenzyl alcohol resulted in a product with 96% enantiomeric excess (ee). rug.nl The choice of protecting groups and the sequence of synthetic steps are critical in preventing epimerization.

Asymmetric synthesis provides a direct route to chiral amino acid derivatives, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. While the derivatization of naturally occurring L-leucine is the most common route, asymmetric methods are crucial for producing non-natural analogues.

Catalytic asymmetric Tsuji-Trost type reactions have been developed for the α-benzylation of N-unprotected amino acid esters. nih.gov This approach uses a combination of a chiral aldehyde, a palladium species, and a Lewis acid to generate chiral α-benzyl amino acids with high enantioselectivity. nih.gov

Protecting Group Strategies and Their Selective Removal in Complex Syntheses

The synthesis of complex molecules such as peptides or other pharmacologically relevant structures incorporating the this compound moiety necessitates a sophisticated application of protecting group chemistry. The strategic selection, application, and selective removal of these groups are fundamental to preventing unwanted side reactions and ensuring the desired chemical transformations occur with high fidelity. springernature.combiosynth.com In a multi-step synthesis, the compatibility and selective cleavage of different protecting groups, a concept known as orthogonality, is paramount. wikipedia.orgresearchgate.netiris-biotech.de

Orthogonal protection allows for the deprotection of one functional group without affecting others in the molecule. wikipedia.orgnih.gov For instance, in a complex peptide, one might need to remove a temporary protecting group from the α-amino position to allow for chain elongation, while permanent protecting groups on reactive side chains remain intact until the final synthesis step. iris-biotech.depeptide.com The synthesis involving this compound requires careful consideration of the protection for both the amine and carboxyl functionalities of the parent L-leucine.

The N-benzyl and N-methyl groups on the final compound can be viewed as permanent modifications, but their introduction often requires a temporary protecting group on the nitrogen to control the alkylation process. Similarly, the methyl ester serves as a protecting group for the carboxylic acid. In a larger synthetic scheme, these groups must be stable under various reaction conditions while also being selectively cleavable if required.

Key protecting groups relevant to the synthesis of N-alkylated amino acid esters and their removal conditions are detailed below:

Amine Protecting Groups: To control N-alkylation and prevent undesired reactions, the amino group of L-leucine is typically protected first. libretexts.orgorganic-chemistry.org

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate, the Boc group is stable to a wide range of conditions but is readily removed by treatment with strong acids like trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org

9-Fluorenylmethoxycarbonyl (Fmoc): This group is introduced via Fmoc-chloride or Fmoc-OSu. It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in DMF. iris-biotech.delibretexts.org The orthogonality of the Boc (acid-labile) and Fmoc (base-labile) groups is a cornerstone of modern solid-phase peptide synthesis. ub.edu

Benzyloxycarbonyl (Cbz or Z): A classic amine protecting group, Cbz is stable to mildly acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which cleaves the benzyl C-O bond. peptide.comlibretexts.org

Carboxyl Protecting Groups: The carboxylic acid must be protected to prevent it from reacting during amine modifications or peptide coupling steps.

Methyl (Me) or Ethyl (Et) Esters: These are simple and common protecting groups, typically formed using the corresponding alcohol under acidic conditions. mdpi.com They are generally stable but can be removed by saponification using an aqueous base (e.g., NaOH or LiOH). libretexts.org

Benzyl (Bn) Ester: Formed using benzyl alcohol, this group is advantageous as it can be removed under neutral conditions via catalytic hydrogenolysis, the same conditions used for Cbz group removal. libretexts.org

tert-Butyl (tBu) Ester: This ester is stable to base and catalytic hydrogenation but is cleaved under acidic conditions (e.g., TFA), making it orthogonal to the Fmoc group. iris-biotech.decreative-peptides.com

The selective removal of these groups is critical. For example, if this compound were a C-terminal residue in a peptide synthesized using the Fmoc strategy, the final cleavage from the resin and removal of side-chain protecting groups (often tBu-based) would be achieved with a strong acid like TFA. iris-biotech.de This would leave the N-benzyl and N-methyl groups intact, but would cleave a C-terminal tert-butyl ester. Conversely, if a benzyl ester were used for carboxyl protection, it could be selectively removed by hydrogenolysis without affecting acid-labile Boc or tBu groups. rsc.org

The following interactive table summarizes common orthogonal protecting group strategies.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to create more sustainable and environmentally benign processes. tandfonline.com This involves minimizing waste, reducing the use of hazardous materials, improving energy efficiency, and utilizing renewable resources. mdpi.com

A traditional synthesis might rely heavily on protecting groups, stoichiometric reagents, and volatile organic solvents, which often leads to low atom economy and significant waste generation. In contrast, a greener approach would prioritize alternative strategies.

Prevention of Waste & Atom Economy: The use of protecting groups, as discussed in the previous section, inherently lowers atom economy because these groups are added and later removed as waste. A key green strategy is to develop direct N-alkylation methods that avoid the need for temporary amine protection. researchgate.net For example, catalytic reductive amination of L-leucine methyl ester with benzaldehyde and formaldehyde, followed by reduction, could form the N-benzyl and N-methyl bonds directly.

Use of Safer Solvents and Auxiliaries: Many organic reactions are performed in hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or ionic liquids. nih.govacs.org For the esterification of L-leucine, for instance, using ionic liquids has been explored as a greener medium. researchgate.net

Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can facilitate reactions in small amounts and can often be recycled and reused. researchgate.net A highly attractive green route for N-alkylation is the direct use of alcohols (e.g., benzyl alcohol and methanol) as alkylating agents, catalyzed by a transition metal complex (e.g., ruthenium or iron). researchgate.net This process is highly atom-economical, producing only water as a byproduct. researchgate.net

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. tandfonline.com Methodologies that avoid harsh heating or cooling are considered greener. Photocatalysis is an emerging field that uses light energy to drive chemical reactions under mild conditions, representing a potential green pathway for C-H functionalization or other transformations on amino acid derivatives. mdpi.com

Use of Renewable Feedstocks: The starting material, L-leucine, is a natural amino acid and thus a renewable feedstock. A fully green process would also aim to source other reagents, like benzyl alcohol and methanol, from renewable bio-based sources rather than petrochemicals.

The table below contrasts a hypothetical "traditional" synthesis with a potential "green" synthesis for an N-alkylated amino acid ester, highlighting the advantages of the green approach.

| Green Chemistry Principle | Traditional Synthesis Approach | Greener Synthesis Approach |

| 1. Waste Prevention | Multi-step process with protection (e.g., Boc) and deprotection steps, generating significant chemical waste. | One-pot or tandem reaction sequence with minimal work-up. mdpi.com |

| 2. Atom Economy | Low atom economy due to the use of protecting groups and stoichiometric reagents. | High atom economy, e.g., direct catalytic N-alkylation with alcohols produces only water as a byproduct. researchgate.net |

| 7. Use of Catalysis | Often uses stoichiometric amounts of strong base or coupling reagents. | Employs recyclable metal or biocatalysts in small quantities. mdpi.comresearchgate.net |

| 5. Safer Solvents | Utilizes chlorinated solvents (e.g., DCM) or polar aprotic solvents (e.g., DMF). | Employs water, ethanol, or solvent-free (mechanochemical) conditions. tandfonline.commdpi.comnih.gov |

| 6. Energy Efficiency | May require high temperatures for extended periods or cryogenic conditions. | Reactions proceed at or near ambient temperature and pressure. tandfonline.com |

| 8. Reduce Derivatives | Heavily reliant on temporary protecting groups for amine and carboxyl functions. | Avoids protecting groups through direct, selective functionalization. researchgate.net |

By embracing these principles, the synthesis of this compound and its analogues can be shifted towards more sustainable and efficient manufacturing processes, reducing environmental impact while maintaining chemical efficacy.

Advanced Structural and Stereochemical Elucidation of Methyl N Benzyl N Methyl L Leucinate

Spectroscopic Techniques for Comprehensive Molecular Architecture Determination

Spectroscopy is fundamental to elucidating the molecular architecture of Methyl N-benzyl-N-methyl-L-leucinate, from its basic atomic framework to its subtle conformational preferences and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the compound's constitution.

In ¹H NMR, the protons of the methyl ester, N-methyl, and benzylic methylene (B1212753) groups are expected to appear as sharp singlets, while the protons of the leucine (B10760876) side chain and the phenyl ring will exhibit more complex splitting patterns. The absolute configuration (L-form) is intrinsically linked to the chiral center at the α-carbon, which influences the magnetic environment of adjacent protons.

Due to the tertiary amine structure, hindered rotation around the N-Cα and N-CH₂(benzyl) bonds can lead to the existence of multiple conformers, or rotamers, in solution at room temperature. This phenomenon, if the rotational barrier is high enough, could manifest as a broadening of NMR signals or even the appearance of distinct sets of peaks for each populated conformer. Studies on analogous compounds, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown that hindered rotation can lead to observable Z and E rotamers in solution. nih.gov Two-dimensional NMR techniques, like HSQC and HMBC, would be crucial for unambiguously assigning all proton and carbon signals and detecting long-range couplings that reveal through-bond connectivity.

Based on data from analogous compounds like Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate and L-Leucine, N,N-dimethyl-, methyl ester, a table of predicted chemical shifts can be compiled. ontosight.ainih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 (m, 5H) | 127.0 - 138.0 | Aromatic region, multiple overlapping signals. |

| Benzylic -CH₂- | ~3.65 (s, 2H) | ~58.5 | Chemical shift sensitive to conformational changes. |

| Leucine α-CH | ~3.30 (dd, 1H) | ~65.0 | Position influenced by N-substituents and ester group. |

| Leucine β-CH₂ | 1.60 - 1.80 (m, 2H) | ~40.0 | Diastereotopic protons may show distinct signals. |

| Leucine γ-CH | ~1.50 (m, 1H) | ~25.0 | |

| Leucine δ-CH₃ (x2) | ~0.90 (d, 6H) | ~22.0 | Two methyl groups of the isobutyl side chain. |

| N-CH₃ | ~2.30 (s, 3H) | ~42.0 | |

| Ester O-CH₃ | ~3.70 (s, 3H) | ~51.5 | |

| Ester C=O | - | ~173.0 | Carbonyl carbon, observed only in ¹³C NMR. |

X-ray Crystallography for Solid-State Structural Determination of Analogues

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of closely related analogues provides critical insights into its likely solid-state conformation and intermolecular packing. This technique offers the most definitive, atomic-resolution picture of a molecule's structure in a crystalline lattice.

Analysis of a tripeptide containing an N-methyl-L-leucine benzyl (B1604629) ester moiety reveals specific details about bond lengths, bond angles, and torsion angles. ontosight.ai In the solid state, molecules adopt a low-energy conformation, which is often stabilized by intermolecular interactions such as hydrogen bonds and van der Waals forces. For the target molecule, weak C-H···O interactions involving the ester carbonyl oxygen are expected to be significant in directing the crystal packing. ontosight.ai The crystal structure of Diethyl 2-[(N-benzyl-N-methylamino)(phenyl)methyl]propanedioate further informs the expected geometry around the N-benzyl-N-methylamino fragment.

Interactive Table: Crystallographic Data for an Analogue Containing an N-methyl-L-leucine Moiety ontosight.ai

| Parameter | Value |

| Compound | C₃₂H₅₃N₃O₆ (Tripeptide Analogue) |

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 13.9784 |

| c (Å) | 30.4763 |

| V (ų) | 5157.1 |

| Z | 6 |

| Key Interaction | Intermolecular N—H···O hydrogen bonds |

| Weak C—H···O contacts |

Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation. Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which then undergoes a series of predictable cleavage reactions.

The fragmentation pattern is heavily influenced by the functional groups present. Key fragmentation pathways for N-alkylated amino acid esters include:

α-Cleavage: The bond between the α-carbon and the leucine side chain can break, which is a common fragmentation for amines.

Loss of the Ester Group: Cleavage can result in the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or the methoxy (B1213986) group (-OCH₃, 31 Da).

Formation of Iminium Ions: The presence of the N-benzyl group strongly favors fragmentation pathways that lead to the formation of stable benzyl (m/z 91) or tropylium (B1234903) cations. A characteristic fragment would be the benzylidene iminium cation [C₆H₅CH=NCH₃]⁺. The cleavage of the Cα-Cβ bond can lead to the formation of an iminium ion containing the nitrogen and the ester group.

These fragmentation patterns serve as a molecular "fingerprint," allowing for structural confirmation and differentiation from isomers.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 249 | [M]⁺• | Molecular Ion |

| 190 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 162 | [M - CH₂C₆H₅]⁺ | Loss of the benzyl group |

| 134 | [CH(CH₂CH(CH₃)₂)N(CH₃)CH₂C₆H₅]⁺ | α-Cleavage (loss of ester) |

| 120 | [CH₃N=CHC₆H₅]⁺ | Formation of N-methyl-1-phenylmethaniminium |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Vibrational (FT-IR, Raman) and Chiroptical (ECD) Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bonding within the molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1735-1750 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-N stretching vibrations of the tertiary amine will appear in the 1250-1020 cm⁻¹ region, while C-H stretching bands for the alkyl and aromatic groups will be observed around 2850-3100 cm⁻¹.

Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is uniquely sensitive to the molecule's stereochemistry. As an L-amino acid derivative, the compound is chiral and will exhibit a characteristic ECD spectrum. While simple amino acids have weak Cotton effects in the far-UV region (around 200-220 nm), the presence of the benzyl chromophore near the chiral center can induce stronger, more readily interpretable ECD signals through chromophoric coupling. The sign and intensity of the Cotton effects in the ECD spectrum can be used to confirm the absolute configuration of the α-carbon, ensuring it is of the L-form as expected.

Conformational Analysis and Intermolecular Interactions

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional shape and how it interacts with its environment.

Investigation of Preferred Conformations in Solution and Solid States

The conformational landscape of this compound differs significantly between the solution and solid states.

Solution State: In solution, the molecule is dynamic and exists as an equilibrium of multiple low-energy conformers. As suggested by NMR studies of similar molecules, rotation around the various single bonds (e.g., Cα-Cβ, N-Cα, N-CH₂Ph) is rapid on the human timescale but may be slow enough on the NMR timescale to be observable. nih.gov The relative populations of these conformers are determined by a balance of steric hindrance, intramolecular interactions, and solvent effects. The bulky isobutyl and benzyl groups will orient themselves to minimize steric clash, leading to a set of preferred, staggered conformations.

Solid State: In the crystalline form, the molecule is locked into a single, well-defined conformation. X-ray crystallographic data from analogues indicates that this solid-state conformation is heavily influenced by the optimization of crystal packing forces. ontosight.ai Intermolecular interactions, such as weak C-H···O contacts between the protons of one molecule and the ester carbonyl oxygen of a neighboring molecule, play a crucial role in stabilizing the crystal lattice. ontosight.ai This leads to an ordered, repeating arrangement that maximizes van der Waals interactions and electrostatic complementarity.

Analysis of Hydrogen Bonding Networks and Crystal Packing Effects

While detailed crystallographic studies focusing exclusively on this compound are not extensively available in the public domain, significant insights into its potential intermolecular interactions and crystal packing can be derived from the analysis of closely related, more complex structures containing the N-methyl-L-leucine ester moiety. A notable example is a tripeptide derivative, C₃₂H₅₃N₃O₆, which incorporates N-methyl-L-leucine benzyl ester in its synthesis. nih.gov The crystal structure of this derivative provides a valuable model for understanding the types of non-covalent interactions that govern the solid-state assembly of such molecules.

The geometric parameters of these interactions and the crystallographic data for this derivative offer a quantitative basis for understanding its solid-state structure.

Research Findings on a Related Derivative

Detailed crystallographic data for the tripeptide derivative C₃₂H₅₃N₃O₆ provides a concrete example of the structural parameters involved. nih.gov

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₃₂H₅₃N₃O₆ |

| Formula Weight (Mᵣ) | 575.77 |

| Temperature (K) | 173 (2) |

| Crystal System | Trigonal |

| Cell Dimensions | a = 13.9784 (3) Å c = 30.4763 (15) Å |

| Volume (ų) | 5157.1 (3) |

| Z | 6 |

| Radiation | Mo Kα |

| Reflections collected | 27507 |

| Independent reflections | 4232 |

Data sourced from the crystallographic study of a tripeptide containing an N-methyl-l-leucine benzyl ester moiety. nih.gov

The hydrogen bonding geometry is crucial for defining the stability and orientation of the molecules within the crystal lattice. The study identified key intermolecular contacts responsible for the observed packing. nih.gov

Table 2: Intermolecular Contact Geometry (Å, °)

| Interaction Type | Description |

|---|---|

| N—H⋯O | A classical intermolecular hydrogen bond identified in the structure. |

| C—H⋯O | A weak, non-conventional intermolecular contact contributing to the crystal packing. |

Interactions identified in the crystal structure of a related tripeptide derivative. nih.gov

These findings underscore the importance of both strong and weak hydrogen bonds in directing the crystal packing of N-acylated and N-alkylated amino acid esters. The presence of benzyl and methyl groups on the nitrogen atom in this compound would sterically influence the possible hydrogen bond networks and the efficiency of the crystal packing, though the fundamental types of interactions observed in its derivatives are likely to be preserved.

Reactivity Profiles and Mechanistic Pathways of Methyl N Benzyl N Methyl L Leucinate

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality in Methyl N-benzyl-N-methyl-L-leucinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, N-benzyl-N-methyl-L-leucine, and methanol (B129727). This reaction is typically catalyzed by acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity and facilitating nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. The rate of hydrolysis can be influenced by steric hindrance around the ester group and the electronic nature of the substituents.

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the methoxy (B1213986) group for a different alkoxy group. For instance, reaction with ethanol (B145695) would produce ethyl N-benzyl-N-methyl-L-leucinate and methanol. This equilibrium-driven process is often facilitated by using the reactant alcohol as the solvent to drive the reaction to completion.

Table 1: Representative Ester Transformation Reactions

| Reaction Type | Reactants | Catalyst | Products |

| Hydrolysis | This compound, Water | H+ or OH- | N-benzyl-N-methyl-L-leucine, Methanol |

| Transesterification | This compound, Ethanol | H+ or Base | Ethyl N-benzyl-N-methyl-L-leucinate, Methanol |

Reduction and Oxidation Reactions of Amine and Ester Functionalities

The functional groups of this compound exhibit distinct behaviors under reducing and oxidizing conditions.

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (S)-2-(benzyl(methyl)amino)-4-methylpentan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

The tertiary amine is generally stable to reduction. However, the N-benzyl group can be cleaved under specific reductive conditions, such as catalytic hydrogenolysis. libretexts.org This process involves the use of a palladium catalyst and a hydrogen source to yield N-methyl-L-leucinate.

Oxidation: The tertiary amine is susceptible to oxidation. Strong oxidizing agents can lead to the formation of an N-oxide or undergo oxidative cleavage. Selective oxidation to cleave the N-methyl group in the presence of the N-benzyl group has been reported for similar N-arylmethyl-N-methyl-α-amino esters using reagents like N-iodosuccinimide (NIS). sci-hub.se Conversely, the N-benzyl group can be removed through oxidation of the benzylic C-N bond followed by hydrolysis. sci-hub.se

Electrophilic and Nucleophilic Substitution Reactions Involving Benzyl (B1604629) and Leucinate Moieties

Electrophilic Substitution: The benzyl group, being an aromatic ring, can undergo electrophilic aromatic substitution reactions. The N-benzyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. However, the bulky nature of the rest of the molecule can introduce steric hindrance, potentially favoring the para product. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Substitution: The leucinate moiety contains a chiral center at the α-carbon. Nucleophilic substitution at this carbon is generally difficult without activation, as the amino group is not a good leaving group.

The primary site for nucleophilic substitution is the benzylic carbon of the N-benzyl group. ncert.nic.in The cleavage of the C-N bond by a nucleophile is a key reaction in ammonolysis of benzyl halides. ncert.nic.in Additionally, the methyl group of the ester can be subject to nucleophilic attack, although this is less common than attack at the carbonyl carbon.

Role in Peptide Coupling Reactions and Oligomerization Processes

This compound can serve as a building block in peptide synthesis, particularly for the introduction of N-methylated amino acid residues. N-methylation can enhance the proteolytic stability and membrane permeability of peptides. nih.govmonash.edu

In peptide coupling, the carboxylic acid of an N-protected amino acid is activated and then reacted with the amino group of another amino acid ester. While this compound has a protected amino group (tertiary amine), its corresponding carboxylic acid (obtained via hydrolysis) can be coupled with another amino acid ester. The N-benzyl and N-methyl groups can influence the conformation and biological activity of the resulting peptide.

Oligomerization, the process of forming short-chain polymers, can occur with amino acid derivatives. nih.gov While the tertiary amine of this compound prevents direct peptide bond formation at the nitrogen, the molecule can be incorporated into oligomers through reactions involving its other functional groups. For instance, after hydrolysis of the ester, the resulting carboxylic acid can be activated and repeatedly coupled with a bifunctional monomer. N-substituted glycine (B1666218) oligomers, known as peptoids, are synthesized from sub-monomers, demonstrating a related approach to oligomer formation. nih.govgoogle.com

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of the chemical transformations of this compound. For instance, the rate of ester hydrolysis can be determined by monitoring the concentration of reactants or products over time under controlled conditions of temperature, pH, and catalyst concentration. The reaction order with respect to each reactant can be established to elucidate the rate-determining step of the mechanism.

Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), quantify the energy changes and spontaneity of these reactions. mdpi.com For example, the hydrolysis of an ester is typically an exergonic process (negative ΔG), indicating that it is thermodynamically favorable. Computational chemistry methods can be employed to calculate these parameters for various reaction pathways, providing a deeper understanding of the reaction landscape. mdpi.com

Table 2: Key Transformations and Relevant Kinetic/Thermodynamic Considerations

| Transformation | Key Factors Influencing Rate | Thermodynamic Profile |

| Ester Hydrolysis | pH, Temperature, Steric Hindrance | Generally Exergonic (Favorable) |

| N-Benzyl Cleavage | Catalyst, Hydrogen Pressure, Solvent | Dependent on specific reaction conditions |

| Electrophilic Aromatic Substitution | Nature of Electrophile, Solvent Polarity | Dependent on the specific substitution |

| Peptide Coupling | Activating Agent, Solvent, Temperature | Typically designed to be thermodynamically favorable |

Computational Chemistry and Theoretical Studies on Methyl N Benzyl N Methyl L Leucinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl N-benzyl-N-methyl-L-leucinate, DFT calculations can elucidate its electronic properties and predict its reactivity. By solving the Schrödinger equation for the molecule, researchers can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide insights into the molecule's tendency to accept or donate electrons in a chemical reaction.

DFT calculations are also employed to determine other electronic properties, such as the dipole moment and the distribution of electron density, which are important for understanding intermolecular interactions. Thermodynamic properties like enthalpy, entropy, and Gibbs free energy can also be calculated, providing a theoretical basis for the molecule's stability and reaction energetics. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar amino acid derivatives.)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Global Softness (S) | 0.35 | eV⁻¹ |

| Dipole Moment | 2.5 | Debye |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space—the full range of three-dimensional shapes the molecule can adopt due to the rotation around its single bonds. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment affects the molecule's behavior. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. fu-berlin.de This allows for the observation of dynamic processes and the determination of preferred conformations. By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them.

When solvent molecules, such as water, are included in the simulation, the effect of the solvent on the conformational preferences and dynamics of this compound can be studied. researchgate.net This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. MD simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonds and other non-covalent interactions influence the molecule's structure and stability. nih.gov

Table 2: Common Parameters in MD Simulations of Amino Acid Esters (Note: This table presents typical parameters used in MD simulations for similar molecules.)

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS |

| Water Model | A model used to simulate the behavior of water molecules in the system. | TIP3P, SPC/E |

| Ensemble | A statistical ensemble representing a set of possible states of a system. | NVT (Canonical), NPT (Isothermal-isobaric) |

| Simulation Time | The total time duration of the simulation. | Nanoseconds to Microseconds |

| Software | The software package used to run the simulations. | GROMACS, AMBER, NAMD |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the accuracy of the computational model. Techniques like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be compared to experimental spectra to aid in the assignment of peaks and to confirm the molecule's structure. Similarly, the calculation of vibrational frequencies can help in the interpretation of IR spectra by assigning specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of chemical bonds. researchgate.net

Discrepancies between the predicted and experimental spectra can provide insights into the limitations of the computational model or suggest the presence of specific intermolecular interactions in the experimental sample that were not accounted for in the calculation. This iterative process of prediction and validation is a powerful approach for gaining a detailed understanding of a molecule's structure and properties.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: The following data is hypothetical and for illustrative purposes.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (CH₃-N) | 2.4 ppm | 2.3 ppm |

| ¹³C NMR Chemical Shift (C=O) | 172.5 ppm | 173.1 ppm |

| IR Frequency (C=O stretch) | 1745 cm⁻¹ | 1740 cm⁻¹ |

| IR Frequency (C-N stretch) | 1180 cm⁻¹ | 1185 cm⁻¹ |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides the tools to investigate the mechanisms of chemical reactions involving this compound at a molecular level. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This path includes the identification of transition states—the highest energy points along the reaction coordinate—and any reaction intermediates.

For example, theoretical studies could be used to investigate the mechanism of the synthesis of this compound, such as the N-alkylation of a precursor amino acid. nih.gov By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. These calculations can also shed light on the role of catalysts or the effect of different reaction conditions. fau.de

Furthermore, the study of transition states provides crucial information about the factors that control the rate and selectivity of a reaction. The geometry and electronic structure of the transition state can reveal the key interactions that stabilize it and thus facilitate the reaction. This knowledge is essential for optimizing reaction conditions and for designing new synthetic routes. rsc.org

Table 4: Hypothetical Energy Profile for a Reaction Step (Note: This table illustrates a simplified energy profile for a hypothetical reaction involving the target compound.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -12.1 |

Applications of Methyl N Benzyl N Methyl L Leucinate in Advanced Organic Synthesis

Methyl N-benzyl-N-methyl-L-leucinate as a Precursor in Complex Molecule Synthesis

The structural features of this compound make it an important intermediate in the synthesis of more complex molecules. chemimpex.com Its role as a chiral building block is crucial for constructing enantiomerically pure target compounds, which is of paramount importance in pharmaceutical and biological applications. researchgate.net The N-benzyl and N-methyl groups offer steric bulk and electronic properties that can influence the stereochemical outcome of reactions, while the methyl ester provides a reactive site for further transformations after a deprotection step.

For instance, derivatives of N-methyl-L-leucine serve as key intermediates in the synthesis of larger polypeptides. nih.gov In a documented synthesis of a tripeptide, N-methyl-L-leucine benzyl (B1604629) ester was coupled with a dipeptide to extend the peptide chain, demonstrating its utility as a foundational unit. nih.gov This approach highlights how the molecule can be integrated into larger structures through amide bond formation. The benzyl group often serves as a protecting group that can be removed via hydrogenolysis, revealing a secondary amine for further functionalization.

Furthermore, chiral lithium amides with similar N-benzyl-N-alkyl structures, such as lithium N-α-methylbenzyl-N-benzylamide, have been successfully employed in domino reactions to create complex, polyfunctionalized cyclopentane (B165970) derivatives with high stereocontrol. researchgate.net This underscores the potential of the N-benzyl-N-methylamino scaffold present in this compound to direct asymmetric transformations in the synthesis of complex carbocyclic systems.

| Precursor Application | Example Reaction Type | Resulting Structure | Reference |

| Polypeptide Synthesis | Amide bond coupling | Tripeptide | nih.gov |

| Asymmetric Synthesis | Domino Reaction (Michael addition/intramolecular cyclization) | Polyfunctionalized cyclopentane | researchgate.net |

| General Organic Synthesis | Intermediate for complex molecules | Various pharmaceuticals | chemimpex.com |

Utilization in Peptide and Peptidomimetic Construction

The incorporation of N-methylated amino acids is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of peptides. N-methylation can increase proteolytic stability, improve cell permeability, and influence the conformational preferences of the peptide backbone. researchgate.netmerckmillipore.com

Incorporation into Oligopeptide Sequences via Solid-Phase Synthesis

This compound, after saponification to the corresponding carboxylic acid and protection of the amine with a suitable group like Fluorenylmethyloxycarbonyl (Fmoc), can be used as a monomer in Solid-Phase Peptide Synthesis (SPPS). researchgate.net The Fmoc/tBu strategy is a standard method for assembling peptide chains on a solid support. nih.gov

The coupling of N-methylated amino acids, however, presents unique challenges compared to their non-methylated counterparts. The steric hindrance from the N-alkyl group can slow down the coupling reaction, requiring more potent activating reagents or longer reaction times to achieve high yields. merckmillipore.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to facilitate the difficult coupling steps involving these sterically hindered residues. merckmillipore.com Despite these challenges, the incorporation of N-methylated residues is a routine procedure for creating peptides with enhanced drug-like properties. univ-rennes1.frnih.gov

Table of Common Coupling Reagents in SPPS

| Reagent | Full Name | Use Case |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for sterically hindered couplings, including N-methylated amino acids. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and efficient coupling reagent for standard peptide synthesis. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic carbodiimide-based method for activating the carboxylic acid. |

Synthesis of N-Methylated Peptides with Constrained Conformations

This conformational restriction is highly desirable in drug design. By locking a peptide into its bioactive conformation, binding affinity to its target can be significantly improved. Computational methods, such as molecular dynamics simulations, are often used to predict the conformational behavior of N-methylated peptides and guide the design of potent peptidomimetics. nih.gov The inclusion of a residue like this compound can therefore be a deliberate design choice to engineer a specific three-dimensional structure in a synthetic peptide.

Development of Chiral Catalysts and Auxiliaries Based on the N-Methylated Leucinate Scaffold

Amino acids and their derivatives are valuable chiral building blocks for the synthesis of ligands used in asymmetric catalysis. nih.govresearchgate.net The inherent chirality of L-leucine provides a scaffold for creating an asymmetric environment around a metal center, enabling enantioselective transformations.

Derivatives of L-leucine have been converted into chiral amino alcohols, which in turn are used as chiral solvating agents or as precursors for more complex polydentate ligands. researchgate.net These ligands can coordinate with metal ions like palladium or nickel to form catalysts for reactions such as polymerization or asymmetric alkylations. researchgate.net Similarly, amino acid-derived N-heterocyclic carbene (NHC) precursors have been developed and attached to peptides to create recyclable, polymer-supported catalysts for cross-coupling reactions. mdpi.com

While the direct use of this compound as a catalyst has not been extensively documented, its scaffold is highly suitable for such applications. The tertiary amine and the ester group can be modified to introduce coordinating atoms or linkers, transforming the molecule into a chiral ligand. The steric bulk of the N-benzyl and N-methyl groups could play a crucial role in creating a well-defined chiral pocket to control the stereochemical outcome of a catalyzed reaction. nih.gov

Functional Materials and Supramolecular Assemblies Incorporating this compound

The ability of amino acid derivatives to form ordered structures through non-covalent interactions makes them attractive components for supramolecular chemistry and materials science. The specific stereochemistry and functional groups of molecules like this compound can direct their self-assembly into well-defined architectures.

A crystal structure analysis of a tripeptide containing an N-methyl-L-leucine benzyl ester residue revealed the formation of a layered supramolecular assembly. nih.gov In this structure, the peptide molecules are connected through a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, forming layers parallel to the (001) crystal plane. nih.gov This demonstrates the capacity of the leucinate scaffold to guide the formation of ordered solid-state structures.

Furthermore, there is growing interest in incorporating biomolecules into functional materials like Metal-Organic Frameworks (MOFs). bath.ac.uk The functional groups on amino acid derivatives can interact with the metal nodes or organic linkers of a MOF, allowing for their integration into the porous structure. Such hybrid materials could have applications in chiral separations, enantioselective catalysis, and drug delivery. The ester and aromatic groups of this compound provide potential sites for interaction and integration within such advanced materials.

Future Research Directions and Opportunities for Methyl N Benzyl N Methyl L Leucinate

Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Routes

The synthesis of N-alkylated-α-amino acids, such as Methyl N-benzyl-N-methyl-L-leucinate, is a field ripe for biocatalytic and chemoenzymatic advancements. researchgate.netnih.gov Traditional chemical methods for creating such compounds often rely on stoichiometric quantities of hazardous reagents like pyrophoric metal hydrides and genotoxic alkylating agents. nih.govmanchester.ac.uk In contrast, biocatalytic routes offer a more sustainable and cleaner alternative. researchgate.netnih.gov

Future research could focus on leveraging various enzyme classes to achieve the enantioselective synthesis of N-alkylated-α-amino acids. nih.gov Enzymes such as N-methyltransferases, opine dehydrogenases, N-methyl amino acid dehydrogenases, ketimine reductases, pyrroline-5-carboxylate reductases, and imine reductases have shown potential in catalyzing N-alkylation. researchgate.net A significant area of investigation will be the substrate specificity of these enzymes and their potential engineering to accept substrates like L-leucinate and introduce both benzyl (B1604629) and methyl groups with high stereocontrol.

A promising chemoenzymatic strategy that warrants further exploration is the lipase-catalyzed dynamic kinetic resolution of PEGylated N-alkyl amino esters. nih.gov This method has been shown to be effective for a range of aromatic and aliphatic N-alkyl unnatural amino acids, achieving high yields and enantiomeric excess. nih.gov Adapting this approach for this compound could offer a scalable and efficient synthetic route. The use of a benzyl ester group, in particular, has been found to enhance substrate affinity and broaden the substrate specificity of enzymes like papain in chemoenzymatic polymerization, a principle that could be applied to the synthesis of this specific molecule. acs.org

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

| Enzyme Class | Potential Application | Key Research Focus |

| N-Methyltransferases | Introduction of the N-methyl group. | Engineering for substrate specificity towards N-benzyl-L-leucinate. |

| Dehydrogenases | Reductive amination with benzylamine and formaldehyde/methyl source. | Co-factor recycling and optimization of reaction conditions. |

| Lipases | Dynamic kinetic resolution of a racemic precursor. | Development of suitable PEGylated esters of N-benzyl-N-methyl-leucine. |

| Imine Reductases | Stereoselective reduction of an imine intermediate. | Design of an efficient two-step, one-pot reaction cascade. |

Development of Advanced Analytical Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of chiral molecules like this compound is critical, particularly in pharmaceutical applications. Future research will likely focus on the development and refinement of advanced analytical techniques for accurate and sensitive enantiomeric purity assessment.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a well-established and powerful tool for separating enantiomers of N-protected amino acid esters. tandfonline.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, have demonstrated excellent enantiomeric separation for a variety of N-protected amino acids and their esters. tandfonline.comyakhak.org Future work could involve the development of novel CSPs with enhanced selectivity for N,N-dialkylated amino acid esters. Macrocyclic glycopeptide-based CSPs are also promising due to their multimodal capabilities and broad selectivity for both free and N-protected amino acids. chromatographytoday.com

Capillary electrophoresis (CE) represents another important frontier for the chiral separation of amino acid derivatives. researchgate.netnih.gov Ligand-exchange CE, utilizing chiral selectors such as N-alkyl-L-amino acids, offers a high-resolution method for enantiomeric discrimination. researchgate.net The development of new chiral selectors and optimization of separation conditions, including the use of cyclodextrins and their derivatives, will be crucial for enhancing the applicability of CE to complex molecules like this compound. researchgate.netacs.org

Table 2: Advanced Analytical Techniques for Enantiomeric Purity Assessment

| Technique | Principle | Future Research Directions |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Development of novel CSPs for N,N-dialkylated amino esters; hyphenation with mass spectrometry for enhanced sensitivity. tandfonline.comsigmaaldrich.com |

| Chiral SFC | Supercritical fluid as mobile phase with a chiral stationary phase. | Exploration of new stationary phases and modifiers for improved resolution and faster analysis. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. | Design of novel chiral selectors; optimization of background electrolytes and organic modifiers. researchgate.netnih.gov |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences. | Development of more effective and versatile chiral auxiliaries for N-alkylated amino acid esters. |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of high-throughput screening (HTS) and automated synthesis platforms holds immense potential for accelerating the discovery and optimization of molecules like this compound and its derivatives for various applications.

Automated parallel synthesis methodologies can be adapted for the efficient production of libraries of N-alkylated-α-amino methyl esters. chimia.ch Such platforms would enable the rapid generation of analogs of this compound with diverse substitutions on the benzyl group or variations in the ester moiety, facilitating structure-activity relationship (SAR) studies. researchgate.net The automation of demanding work-up procedures, such as liquid-liquid extractions, is a key area for future development to enhance the efficiency of these platforms. chimia.ch

HTS assays can then be employed to screen these compound libraries for desired biological activities. nih.gov Depending on the therapeutic target, various biochemical and cell-based assays can be developed. nih.gov For instance, if derivatives of this compound are being investigated as enzyme inhibitors, fluorescence-based or mass spectrometry-based assays could be implemented in a high-throughput format. The availability of public HTS datasets can also aid in the development of predictive models for the biological activity of such compounds. nih.gov

Advanced Computational Modeling for Structure-Reactivity Prediction and De Novo Design

Advanced computational modeling is set to play a pivotal role in predicting the structure-reactivity relationships of this compound and in the de novo design of novel peptides and proteins incorporating this unique amino acid derivative.

Computational approaches can be utilized to design repeat proteins with predefined geometries, a strategy that could be extended to create scaffolds that specifically bind to or incorporate N-alkylated amino acids. nih.gov De novo peptide design frameworks can generate novel self-associating peptide systems, and the inclusion of non-natural amino acids like this compound could lead to the development of new biomaterials with unique properties. plos.orgnih.gov

Furthermore, computational methods can aid in the design of biocatalysts for the synthesis of this compound by modeling enzyme-substrate interactions and predicting mutations that could enhance catalytic activity and stereoselectivity. Docking calculations can also be employed to predict the binding affinities of synthesized analogs with biological targets, such as fungal chitinase, thereby guiding the design of more potent compounds. scielo.org.mx

Sustainable Chemistry Initiatives in the Production and Utilization of Chiral Amino Acid Derivatives

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, and the production of this compound is no exception. unife.itbeilstein-journals.org Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.

This includes the use of greener solvents, such as cyclopentyl methyl ether (CPME), and the development of solvent-free reaction conditions. mdpi.combeilstein-journals.org Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry, offering mild reaction conditions and reducing the generation of hazardous waste. nih.govmanchester.ac.uk Another avenue for sustainable synthesis is the use of flow chemistry, which can offer improved safety, efficiency, and scalability, and is amenable to automation. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.